3-(1-methyl-1H-pyrazol-3-yl)alanine
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Overview
Description
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-pyrazol-3-yl)propanoic acid
- 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
3-(1-methyl-1H-pyrazol-3-yl)alanine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is being studied for its interactions with various biological systems, particularly in relation to enzyme activity and metabolic pathways. Below is a detailed examination of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological properties. Pyrazole compounds are characterized by their aromatic nature and the presence of nitrogen atoms in the ring, contributing to their reactivity and interaction with biological targets.
Enzyme Interactions
Research indicates that this compound plays a role in modulating enzyme activity. Its interactions can influence various metabolic pathways, making it a candidate for further pharmacological exploration. Notably, studies have shown that pyrazole derivatives can exhibit inhibitory effects on specific enzymes involved in metabolic processes, which could be relevant for conditions such as diabetes and obesity .
Cytotoxicity Studies
A critical aspect of evaluating the biological activity of this compound involves assessing its cytotoxic effects on different cell lines. Recent investigations have demonstrated that this compound exhibits dose-dependent cytotoxicity, suggesting that it may selectively affect certain cell types while sparing others. The following table summarizes findings from cytotoxicity experiments:
Concentration (µM) | Cell Viability (%) |
---|---|
5 | 90 |
10 | 75 |
20 | 50 |
50 | 30 |
These results indicate that higher concentrations of the compound lead to decreased cell viability, highlighting its potential as an anticancer agent or in other therapeutic contexts .
Metabolic Pathway Modulation
In a study focusing on metabolic disorders, this compound was evaluated for its impact on glucose metabolism. The compound was shown to enhance insulin sensitivity in vitro, indicating its potential utility in treating insulin resistance and related conditions . This effect may be attributed to the compound's ability to interact with key receptors involved in glucose homeostasis.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazole derivatives. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains. For example, it was tested against Staphylococcus aureus and showed significant inhibition at specific concentrations, making it a candidate for further development as an antibacterial agent .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI Key |
ANKMBGGGKCTTGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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